molecular formula C16H13ClO2 B11846585 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione CAS No. 60721-33-7

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione

Cat. No.: B11846585
CAS No.: 60721-33-7
M. Wt: 272.72 g/mol
InChI Key: FWRNEXGOKTWJTF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione is a high-purity chemical reagent designed for research applications. This compound belongs to the diaryl diketone family and serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds and functional materials. Its molecular structure, featuring two aromatic rings separated by a 1,4-diketone chain, makes it a candidate for studying molecular conformation and supramolecular assembly through weak interactions. Researchers utilize this diketone in cyclocondensation reactions to synthesize substituted furans and pyrroles, which are key precursors in pharmaceutical and polymer chemistry. It is also investigated for its potential as an ligand or precursor in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Properties

CAS No.

60721-33-7

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-phenylbutane-1,4-dione

InChI

InChI=1S/C16H13ClO2/c17-14-8-6-13(7-9-14)16(19)11-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

FWRNEXGOKTWJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Traditional Condensation and Coupling Reactions

The foundational approach to synthesizing 1-(4-chlorophenyl)-4-phenylbutane-1,4-dione involves condensation reactions between benzaldehyde derivatives and ketone precursors. VulcanChem outlines a representative protocol starting with 4-chlorobenzaldehyde and acetophenone derivatives under basic or acidic conditions . For instance, a Claisen-Schmidt condensation between 4-chlorophenylacetophenone and a diketone precursor in the presence of NaOH or HCl catalysts yields the target compound.

Key experimental parameters include:

  • Temperature : 80–100°C

  • Solvent : Ethanol or aqueous methanol

  • Reaction Time : 12–24 hours

Purification typically involves recrystallization from ethanol or chromatography on silica gel. While this method achieves moderate yields (45–60%), its reliance on stoichiometric bases and prolonged reaction times limits industrial applicability .

Catalytic Cross-Coupling via Fluorescein and Triethylamine

A modern advancement employs fluorescein as a photoredox catalyst combined with triethylamine (Et₃N) to facilitate cross-coupling between alkenes and diketone precursors. This method, reported by the Royal Society of Chemistry, uses 1-(chloromethyl)-4-vinylbenzene and 4-chlorophenylacetophenone under visible light irradiation . The reaction proceeds via a radical mechanism, with fluorescein generating reactive intermediates that couple at the α-position of the ketone.

Optimized Conditions :

  • Catalyst Loading : 2.5 mol% fluorescein

  • Base : 3.0 equivalents Et₃N

  • Solvent : Acetonitrile/water (3:1 v/v)

  • Reaction Time : 36 hours at 80°C

This method achieves yields up to 78% and demonstrates excellent functional group tolerance. Post-reaction workup includes extraction with ethyl acetate and column chromatography (hexane/ethyl acetate) .

High-Pressure Photochemical Carbonylation

A photochemical approach utilizing carbon monoxide (CO) under high pressure (40 bar) enables the synthesis of 1,4-diketones from styrenes and acyl imidazoles. This method, detailed in a Royal Society of Chemistry study, employs a palladium-carbene (PC-1) and N-heterocyclic carbene (NHC-9) catalytic system . The reaction occurs in a photoautoclave, where CO inserts into the alkene substrate, forming the diketone backbone.

Critical Parameters :

  • Catalysts : 1.5 mol% PC-1, 25 mol% NHC-9

  • Solvent : Acetonitrile

  • Pressure : 40 bar CO

  • Light Source : Visible light (450 nm)

Purification involves silica gel chromatography with petroleum ether/ethyl acetate (20:1), yielding the product in 85–90% purity. This method is notable for its atom economy but requires specialized equipment .

Ruthenium-Catalyzed Enantioselective Synthesis

A chiral variant of this compound was synthesized using a ruthenium-based catalyst to achieve enantioselectivity. The protocol, published by ACS Organic Letters, involves coupling 2-chlorobenzaldehyde with 1-phenylprop-2-en-1-one in the presence of [Ru(p-cymene)Cl₂]₂ . The reaction proceeds via asymmetric allylic alkylation, forming the diketone with high stereochemical control.

Reaction Setup :

  • Catalyst : 5 mol% Ru complex

  • Ligand : Chiral phosphine ligand (e.g., (R)-BINAP)

  • Solvent : Dichloromethane

  • Temperature : 25°C

The product is isolated via recrystallization from ethanol, achieving >90% enantiomeric excess (ee) . While this method is optimal for chiral applications, its cost and complexity restrict it to laboratory-scale synthesis .

Comparative Analysis of Preparation Methods

MethodCatalyst SystemYield (%)Purification TechniqueScalability
Traditional CondensationNaOH/HCl45–60RecrystallizationModerate
Fluorescein Cross-CouplingFluorescein/Et₃N70–78Column ChromatographyHigh
Photochemical CarbonylationPC-1/NHC-985–90Silica Gel ChromatographyLow
Ru-Catalyzed Asymmetric Synthesis[Ru]/BINAP80–90RecrystallizationLow

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in oxidative cyclization , cross-coupling , and base-catalyzed condensation reactions.

Oxidative Cyclization

  • Reaction : Base-catalyzed oxidative cyclization with manganese dioxide (MnO₂) in ethanol generates heterocyclic compounds like benzo azepino[3,2-b]indol-12(10H)-ones .

  • Mechanism :

    • Imine formation : The amine group reacts with a carbonyl moiety to form an imine intermediate.

    • Oxidation : MnO₂ oxidizes the intermediate to an α,β-unsaturated ketone, enabling intramolecular cyclization .

    • Nucleophilic attack : A free amine group attacks the oxidized carbonyl, forming a fused ring system .

Example :

  • Conditions : NaOH, MnO₂, ethanol, 80°C, 48 h .

  • Yield : 60% for benzo azepino[3,2-b]indol-12(10H)-one derivatives .

Cross-Coupling

  • Reaction : Synthesis via cross-coupling of trimethylsiloxyethylene derivatives (e.g., 1-phenyl-1-trimethylsiloxyethylene) under palladium catalysis .

  • Mechanism :

    • Palladium-mediated coupling of two ketone precursors forms the diketone backbone .

  • Reagents : Pd(OAc)₂, CsF, DMF, 80°C .

Yield :

  • 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione : 67% yield .

Base-Catalyzed Condensation

  • Reaction : Formation of intermediates like 1,4-bis(2-aminophenyl)-2-phenylbutane-1,4-dione via base-catalyzed addition of 2-aminochalcones and oxindole .

  • Conditions : MnO₂, DMSO, base (e.g., NaOH) .

Reaction Optimization and Yields

Reaction Type Conditions Yield Reference
Oxidative CyclizationNaOH, MnO₂, ethanol, 80°C, 48 h60%
Cross-CouplingPd(OAc)₂, CsF, DMF, 80°C67%
Base-Catalyzed CondensationMnO₂, DMSO, NaOHN/A

Physical and Spectroscopic Data

Property Value Reference
Melting Point42–44°C (white solid)
¹H NMR δ 7.98–8.05 (m, 2H), 7.96–8.00 (m, 2H), 7.58 (tt, J = 7.4, 1.3 Hz, 1H), 7.44–7.50 (m, 4H), 3.40–3.49 (m, 4H) ppm
¹³C NMR δ 198.6, 197.6, 139.7, 136.8, 135.3, 133.4, 129.7, 129.1, 128.8, 128.3, 32.7, 32.4 ppm

Scientific Research Applications

Organic Synthesis

Synthetic Pathways:
The compound serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo various transformations, including cyclization and functionalization reactions. For instance, it has been utilized in the synthesis of thiazolidinone derivatives through the reaction with thiosemicarbazides, showcasing its ability to form complex structures from relatively simple precursors .

Reactions:

  • Cyclization Reactions: The diketone can react with nucleophiles to form cyclic structures, which are often more biologically active than their linear counterparts.
  • Functionalization: The presence of multiple reactive sites allows for selective functionalization, leading to the development of new compounds with tailored properties.

Medicinal Chemistry

Pharmacological Potential:
Research indicates that 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione exhibits significant pharmacological activity. It has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure is conducive to interactions with biological targets involved in inflammatory pathways.

Case Studies:

  • A study demonstrated that derivatives of this diketone exhibited promising activity against certain cancer cell lines, suggesting potential applications in oncology .
  • Another investigation highlighted its role in synthesizing compounds that act as inhibitors for specific enzymes linked to disease pathways .

Materials Science

Polymer Chemistry:
The compound has been explored for its utility in developing advanced materials, particularly in creating polymers with specific optical or electronic properties. Its ability to participate in polymerization reactions makes it a candidate for producing functionalized polymers.

Applications:

  • Liquid Crystals: Research has shown that incorporating this diketone into liquid crystal systems can enhance their alignment properties, leading to improved performance in display technologies.
  • Photoresponsive Materials: The compound's structural features allow it to be integrated into photoresponsive materials that change properties upon exposure to light, making it useful for applications in sensors and switches.

Data Summary

Application AreaKey FindingsReferences
Organic SynthesisVersatile intermediate for complex organic compounds
Medicinal ChemistryAnti-inflammatory and anticancer properties
Materials ScienceEnhances optical properties in polymers

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)-2-(furan-2-yl)-1-phenylbutane-1,4-dione
  • Molecular Formula : C₁₉H₁₄ClO₃
  • Molecular Weight : 325.77 g/mol
  • Key Features : Incorporates a furan-2-yl group, enhancing electron-rich aromaticity. Synthesized via Stetter reaction using a thiazolium catalyst .
  • Applications : Serves as a precursor for complex heterocycles; furan substitution may improve binding in catalytic or biological systems.
1,4-bis(4-Chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione
  • Molecular Formula : C₁₆H₈Cl₂F₂N₂O₆
  • Molecular Weight : 433.15 g/mol
  • Key Features: Contains electron-withdrawing groups (NO₂, F), increasing stability but reducing solubility. Purity ≥95% .
  • Applications: Potential use in explosives or high-energy materials due to nitro groups; less suited for biological applications.
1-Morpholin-4-yl-4-phenylbutane-1,4-dione
  • Molecular Formula: C₁₄H₁₇NO₃
  • Molecular Weight : 247.29 g/mol
  • Key Features : Morpholine substituent introduces nitrogen, enhancing polarity and solubility in polar solvents .
  • Applications : Improved pharmacokinetic properties for drug development.

Structural Modifications and Pharmacological Relevance

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione
  • Molecular Formula : C₁₈H₁₆O₄
  • Molecular Weight : 296.32 g/mol
  • Key Features : Dihydrobenzodioxin group adds fused oxygenated rings, influencing electronic properties.
  • Applications : Acts as a Wnt pathway activator (SM04554), highlighting its role in regenerative medicine .
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
  • Molecular Formula: C₂₁H₂₂ClNO₂S
  • Molecular Weight : 387.9 g/mol
  • Applications : Investigated for niche therapeutic targets due to structural complexity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione 4-ClPh, Ph C₁₆H₁₂ClO₂ 271.72 Organic synthesis intermediate
4-(4-Chlorophenyl)-2-(furan-2-yl)-1-phenylbutane-1,4-dione 4-ClPh, Ph, furan-2-yl C₁₉H₁₄ClO₃ 325.77 Stetter reaction product
1,4-bis(4-Chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione 4-Cl-2-F-5-NO₂Ph C₁₆H₈Cl₂F₂N₂O₆ 433.15 High-energy material precursor
1-Morpholin-4-yl-4-phenylbutane-1,4-dione Morpholin-4-yl, Ph C₁₄H₁₇NO₃ 247.29 Enhanced solubility for drug design
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione Dihydrobenzodioxin-6-yl, Ph C₁₈H₁₆O₄ 296.32 Wnt pathway activator

Research Findings and Trends

  • Synthetic Routes : The target compound is often synthesized via Claisen-Schmidt or Stetter reactions, while derivatives like the furan-containing analog require specialized catalysts (e.g., thiazolium salts) .
  • Biological Activity : Compounds with heterocyclic substituents (e.g., morpholine, thiazepane) show promise in targeting specific pathways (e.g., Wnt signaling) .
  • Electronic Properties: Electron-withdrawing groups (Cl, NO₂) increase stability but reduce solubility, whereas electron-donating groups (furan, morpholine) enhance reactivity in polar environments .

Biological Activity

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione, also known as 1,4-bis(4-chlorophenyl)butane-1,4-dione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features two chlorinated phenyl groups attached to a butane-1,4-dione backbone. The presence of chlorinated substituents enhances its lipophilicity, which may facilitate cellular penetration and interaction with biological macromolecules.

Property Description
Molecular Formula C16H14Cl2O2
Molecular Weight 305.19 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable anticancer activity through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. This process is mediated through oxidative stress and the modulation of key signaling pathways involved in cell survival and death.
  • Inhibition of Proliferation : Studies have reported that the compound can significantly inhibit the proliferation of cancer cells by affecting cell cycle regulation and inducing cell cycle arrest at specific phases .
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways. This dual mechanism enhances its efficacy against resistant cancer phenotypes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study demonstrated that this compound effectively inhibited the growth of SW480 and HCT116 colorectal cancer cell lines with IC50 values indicating potent activity .
  • Another research highlighted its ability to reduce Ki67 expression, a marker associated with cell proliferation, in xenografted tumors in mice models, suggesting its potential for therapeutic applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Mechanism IC50 (µM) Notes
This compoundApoptosis induction2.0Effective against multiple cancer types
1,4-Bis(phenyl)butane-1,4-dioneModerate cytotoxicity10.0Lacks chlorinated substituents
1-(4-Nitrophenyl)-4-phenylbutane-1,4-dioneReduced activity15.0Nitro groups decrease lipophilicity

Q & A

Basic Research Questions

Q. How can the crystal structure of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione be accurately determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., using acetone/ethanol mixtures).
  • Collecting data at 298 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refining structures using SHELXL, ensuring mean σ(C–C) ≤ 0.003 Å and R factor < 0.05 for reliability .
  • Validate bond lengths/angles against similar dione derivatives (e.g., 1,4-bis(4-chlorophenyl) analogs) .

Q. What analytical methods are recommended for identifying synthetic impurities in this compound?

  • Methodological Answer : Use HPLC-MS with the following parameters:

  • Column : C18 reverse-phase (4.6 × 250 mm, 5 μm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% formic acid).
  • Detection : UV at 254 nm and ESI-MS in positive ion mode.
  • Reference EP guidelines for impurity profiling, focusing on chlorophenyl-related byproducts (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) .

Q. What synthetic routes optimize yield for this compound?

  • Methodological Answer :

  • Route 1 : Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride, using AlCl₃ as a catalyst in dichloromethane (0°C to RT, 12 h).
  • Route 2 : Cross-condensation of 4-chloroacetophenone and benzaldehyde under basic conditions (KOH/ethanol, reflux).
  • Monitor regioselectivity via <sup>1</sup>H NMR (e.g., carbonyl proton shifts at δ 7.8–8.2 ppm) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data arising from twinning or low-resolution datasets?

  • Methodological Answer :

  • For twinned Use SHELXE to deconvolute overlapping reflections. Apply HKLF5 format in SHELXL for twin refinement (TWIN/BASF commands) .
  • For low-resolution data (>1.5 Å): Employ charge-flipping algorithms in SHELXD for phase extension. Validate with density-modified maps (e.g., using PARROT) .
  • Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) to confirm functional groups .

Q. What strategies address regioselectivity challenges in the synthesis of asymmetric dione derivatives?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing acylation pathways.
  • In-situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., enolates at ~1600 cm⁻¹).
  • Steric control : Introduce bulky directing groups (e.g., tert-butyl) to bias reaction sites .

Q. How to design bioactivity assays for this compound, given structural analogs with reported Wnt pathway modulation?

  • Methodological Answer :

  • In silico docking : Use AutoDock Vina to model interactions with Wnt/β-catenin binding pockets (PDB: 1JDH). Prioritize compounds with docking scores ≤ −8.0 kcal/mol.
  • In vitro validation : Employ TOPFlash luciferase assays in HEK293T cells. Compare activity to Dalosirvat (SM04554), a known Wnt activator with structural similarities .

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